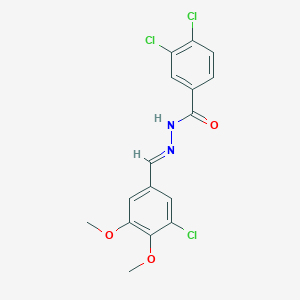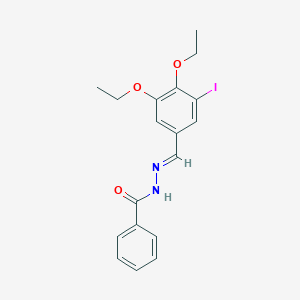![molecular formula C21H16Cl2N2O5S B423029 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423029.png)
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and sulfonate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Methoxylation: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired hydrazone derivative.
Sulfonation: The final step involves the sulfonation of the hydrazone derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and minimization of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar aromatic ring structures.
2,4-Disubstituted thiazoles: Compounds with similar substitution patterns on the aromatic rings.
Uniqueness
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C21H16Cl2N2O5S |
|---|---|
Peso molecular |
479.3g/mol |
Nombre IUPAC |
[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-29-20-11-14(13-24-25-21(26)17-9-8-15(22)12-18(17)23)7-10-19(20)30-31(27,28)16-5-3-2-4-6-16/h2-13H,1H3,(H,25,26)/b24-13+ |
Clave InChI |
HNHKGAOACZNYEU-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-CHLORO-6-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B422947.png)

![4-((E)-{[(4-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B422952.png)
![N'-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B422953.png)

![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422955.png)

![(5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B422959.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422962.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B422963.png)
![2-BROMO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422964.png)

![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B422966.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422969.png)
